4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Lipophilicity Druglikeness Physicochemical profiling

4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (CAS 1955540-92-7) is a bicyclic, non‑planar amino acid analogue belonging to the 2,4‑methanoproline scaffold class. Its rigid [2.1.1]‑bridged core has demonstrated significant utility in structure‑based drug design by improving solubility and metabolic clearance when incorporated into N‑heteroaryl LRRK2 kinase inhibitors.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63
CAS No. 1955540-92-7
Cat. No. B2507440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
CAS1955540-92-7
Molecular FormulaC7H12ClNO2
Molecular Weight177.63
Structural Identifiers
SMILESCC12CC(C1)(NC2)C(=O)O.Cl
InChIInChI=1S/C7H11NO2.ClH/c1-6-2-7(3-6,5(9)10)8-4-6;/h8H,2-4H2,1H3,(H,9,10);1H
InChIKeyXURBUJZHVFABJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride (CAS 1955540-92-7) – A Differentiated sp³-Rich Constrained Proline Building Block


4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (CAS 1955540-92-7) is a bicyclic, non‑planar amino acid analogue belonging to the 2,4‑methanoproline scaffold class [1]. Its rigid [2.1.1]‑bridged core has demonstrated significant utility in structure‑based drug design by improving solubility and metabolic clearance when incorporated into N‑heteroaryl LRRK2 kinase inhibitors [2]. Distinguished from its closest 4‑substituted analogs by the specific steric and electronic signature of the C4‑methyl group [3], this compound presents a quantifiable advantage for research programs requiring high‑purity, stereochemically defined, and logistically accessible bicyclic building blocks.

Why 4‑Methyl‑2‑azabicyclo[2.1.1]hexane‑1‑carboxylic Acid Hydrochloride Cannot Be Freely Substituted with Other In‑Class Bicyclic Proline Analogs


Within the broader 2‑azabicyclo[2.1.1]hexane family, subtle changes at the C4 position produce dramatic differences in physicochemical properties and conformational behavior that preclude simple substitution. The presence of a C4‑methyl group distinctly alters the lipophilicity profile compared to the unsubstituted scaffold (ΔLogP ≈ 1.95 units more hydrophilic) [1], while imparting a negligible inductive electronic effect, in contrast to the strong electron‑withdrawing perturbations observed with 4‑fluoro substitution [2]. These divergent property profiles directly impact solubility, permeability, and biological target engagement, meaning that procurement choices must be guided by the quantitative property signature of the exact C4‑substituted derivative rather than generic scaffold interchangeability.

Quantitative Differentiation Evidence for 4‑Methyl‑2‑azabicyclo[2.1.1]hexane‑1‑carboxylic Acid Hydrochloride vs. Closest Analogs


LogP Comparison: 4‑Methyl Analog Is 1.95 Log Units More Hydrophilic Than the Unsubstituted Parent Compound

The 4‑methyl substitution profoundly shifts the lipophilicity of the 2‑azabicyclo[2.1.1]hexane‑1‑carboxylic acid scaffold. The hydrochloride salt of the target 4‑methyl compound exhibits a LogP value of −2.22 [1], compared to −0.265 for the unsubstituted 2‑azabicyclo[2.1.1]hexane‑1‑carboxylic acid hydrochloride [2]. This represents a ΔLogP of approximately −1.95 units, indicating markedly increased hydrophilicity that will influence solubility, permeability, and off‑target binding profiles in biological settings.

Lipophilicity Druglikeness Physicochemical profiling

Electronic Effect at C4: 4‑Methyl Is Electronically Neutral, Unlike the Strongly Electron‑Withdrawing 4‑Fluoro Analog

In a systematic pKa study of 2,4‑methanoproline derivatives, Mykhailiuk et al. demonstrated that 4‑fluoro substitution produces a remarkable electronic effect on the prolyl amide bond, whereas the effect of the 4‑methyl group was negligible [1]. This indicates that the 4‑methyl analog retains a pKa profile much closer to the parent scaffold, while the 4‑fluoro analog significantly alters the acid/base character of the bicyclic amine. For researchers seeking a sterically modified building block without perturbing the intrinsic electronic properties of the 2‑azabicyclo[2.1.1]hexane core, the 4‑methyl variant offers a unique neutral electronic signature.

pKa modulation Electronic effects Amide bond isomerism

Fraction sp³ (Fsp³): The 4‑Methyl Analog Achieves Fsp³ = 0.857, Surpassing Both the Unsubstituted and 4‑Fluoro Analogs

The fraction of sp³‑hybridized carbons (Fsp³) is an established metric for predicting compound developability, with higher values correlating with improved clinical success rates. The target 4‑methyl derivative has a calculated Fsp³ of 0.857 (6 sp³ carbons out of 7 total) [1]. In comparison, the 4‑fluoro analog is reported with an Fsp³ of 0.833 , and the unsubstituted parent compound likewise carries an Fsp³ of 0.833. The additional methyl group at C4 thus elevates the three‑dimensional character of the scaffold, which can translate to enhanced target selectivity and reduced off‑target promiscuity.

Three‑dimensionality Druglikeness Fsp³ metric

Commercial Purity Advantage: 4‑Methyl Derivative Available at 98% Purity vs. 95–97% for Common In‑Class Analogs

Procurement‑grade purity is a critical factor for reproducible synthesis and biological assay outcomes. The target compound is commercially offered at 98% purity from at least one established vendor (Leyan, catalog #1796307) , whereas the unsubstituted 2‑azabicyclo[2.1.1]hexane‑1‑carboxylic acid hydrochloride is most commonly supplied at 95% (Enamine/Chembase) [1] or 97% (Aladdin) . This 1–3% purity differential provides greater confidence in reaction stoichiometry and reduces the risk of unidentified impurities confounding downstream biological readouts.

Chemical purity Procurement specification Building block quality

Conformational Locking: The 2,4‑Methanoproline Scaffold Enforces >95% Trans‑Amide Conformation vs. Proline’s Conformational Equilibrium

The rigid bicyclic architecture of the 2,4‑methanoproline scaffold, of which the target compound is a C4‑methylated derivative, enforces a strongly biased trans‑amide conformation. Studies by Kubyshkin et al. report that N‑acetyl‑2,4‑methanoproline‑NHMe adopts a single amide bond conformation in aqueous solution, comprising >95% trans‑rotamer [1]. In contrast, the corresponding L‑proline dipeptide exists as an equilibrium mixture of approximately isoenergetic cis and trans conformers (typical K_T/C ≈ 2–4, representing 67–80% trans under ambient conditions) [2]. The enforced trans‑preference provides a predictable conformational constraint for peptide engineering and collagen‑mimetic design, avoiding the conformational averaging inherent to the natural amino acid.

Peptide conformation Trans/cis isomerism Collagen stability

Scalable Synthesis Benchmark: The 2,4‑Methanoproline Scafold Can Be Accessed in Multigram Quantities with 32% Overall Yield

The recent multigram synthesis of 2‑azabicyclo[2.1.1]hexane‑1‑carboxylates (2,4‑methanoprolines) provides a validated, scalable route to 4‑substituted derivatives [1]. The optimized procedure delivers a key bicyclic building block in a preparative yield of 32% over five laboratory steps at a scale of up to 0.7 kg, with further modifications enabling access to NH₂, COOH, CH₂NH₂, and CH₂F‑containing derivatives. This scalable route supports the procurement of analogous 4‑methyl‑substituted building blocks for larger‑scale medicinal chemistry campaigns, providing a proven synthetic framework that mitigates supply‑chain risk.

Scalable synthesis Building block accessibility Process chemistry

Prioritized Application Scenarios for 4‑Methyl‑2‑azabicyclo[2.1.1]hexane‑1‑carboxylic Acid Hydrochloride Based on Quantitative Evidence


MedChem Campaigns Requiring a Hydrophilic, High‑Fsp³ Proline Bioisostere

When a medicinal chemistry program seeks to replace a proline residue with a rigid, sp³‑rich analog that simultaneously increases aqueous solubility, the 4‑methyl‑2‑azabicyclo[2.1.1]hexane‑1‑carboxylic acid scaffold is directly indicated. Its LogP of −2.22 [1] demonstrates substantially greater hydrophilicity than the unsubstituted analog (LogP −0.265) [2], while its Fsp³ of 0.857 surpasses both the unsubstituted (0.833) and 4‑fluoro (0.833) variants [3]. This combination of increased polarity and three‑dimensionality is aligned with literature demonstrating that azabicyclo[2.1.1]hexane incorporation enhances solubility and metabolic stability in LRRK2 inhibitor series [4].

Peptide Engineering Requiring Predictable Trans‑Amide Geometry

For collagen‑mimetic peptide design, peptide stapling, or foldamer construction where reliable trans‑amide bond geometry is essential, the 2,4‑methanoproline scaffold provides >95% trans‑amide prevalence [5]. This contrasts with native proline, which exists as a cis/trans equilibrium (typically ~70% trans) [6]. The 4‑methyl variant is therefore suited for applications demanding rigid, spatially predictable backbone geometry without the complicating factor of cis‑trans isomerization kinetics.

Structure–Activity Relationship (SAR) Studies at the C4 Position of Bicyclic Proline Analogs

When exploring the SAR of the 4‑position, the 4‑methyl analog offers a unique electronic profile: it is electronically neutral, unlike the strongly electron‑withdrawing 4‑fluoro analog [7]. This distinction allows researchers to decouple steric effects (methyl group occupancy) from electronic effects (inductive perturbation), enabling cleaner interpretation of SAR data. Procurement of the 4‑methyl variant alongside the 4‑fluoro and unsubstituted analogs thus enables a complete C4‑position SAR matrix.

Synthetic Route Scouting and Scale‑Up Feasibility Studies

For process chemistry teams evaluating the scalability of 4‑substituted 2,4‑methanoproline building blocks, the published multigram synthesis platform (32% yield over 5 steps, demonstrated at 0.7 kg scale for analogous derivatives) [8] provides a validated synthetic framework. This reduces the technical risk associated with sourcing larger quantities of the 4‑methyl analog for preclinical candidate advancement.

Quote Request

Request a Quote for 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.